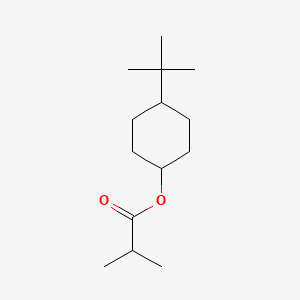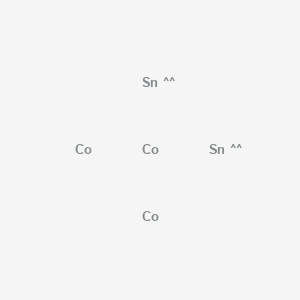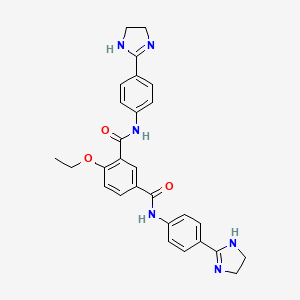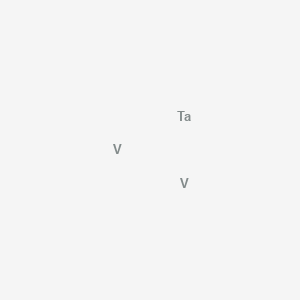
4-tert-Butylcyclohexyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butylcyclohexyl isobutyrate is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, where a tert-butyl group is attached to the cyclohexane ring, and an isobutyrate ester group is attached to the same ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-tert-Butylcyclohexyl isobutyrate can be synthesized through the esterification of 4-tert-butylcyclohexanol with isobutyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol, followed by esterification with isobutyric acid. The hydrogenation step is typically carried out in the presence of a rhodium catalyst and a solvent, such as ethanol or methanol . The esterification step is similar to the laboratory synthesis, involving a strong acid catalyst and reflux conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butylcyclohexyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-tert-butylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-tert-Butylcyclohexanone
Reduction: 4-tert-Butylcyclohexanol
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-tert-Butylcyclohexyl isobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-tert-Butylcyclohexyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylcyclohexyl acetate
- 4-tert-Butylcyclohexyl acrylate
- 4-tert-Butylcyclohexanol
Uniqueness
4-tert-Butylcyclohexyl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in applications where specific reactivity or properties are required .
Eigenschaften
CAS-Nummer |
5451-57-0 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
(4-tert-butylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C14H26O2/c1-10(2)13(15)16-12-8-6-11(7-9-12)14(3,4)5/h10-12H,6-9H2,1-5H3 |
InChI-Schlüssel |
RMCOAKZBTKDTCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC1CCC(CC1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)



![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)


![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)


